molecular formula C16H12O3 B3057022 Ethyl 9-oxo-9H-fluorene-1-carboxylate CAS No. 76118-81-5

Ethyl 9-oxo-9H-fluorene-1-carboxylate

Cat. No. B3057022
CAS RN: 76118-81-5
M. Wt: 252.26 g/mol
InChI Key: OWPFIGJSLUEKJW-UHFFFAOYSA-N
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Description

Ethyl 9-oxo-9H-fluorene-1-carboxylate is a chemical compound used in various scientific research . It belongs to the category of esters . The molecular formula of this compound is C16 H12 O3 and it has a molecular weight of 252.268 .


Synthesis Analysis

The synthesis of a similar compound, 2-diethylaminoethyl 9-hydroxyfluorene-9-carboxylate, was achieved by reacting 9-hydroxyfluorene-9-carboxylate with 2-diethylaminoethyl chloride . The reaction was carried out in toluene and the resulting precipitate was filtered off, rinsed with hexane, and crystallized from a mixture of i-PrOH and EtOH .


Molecular Structure Analysis

The molecular structure of Ethyl 9-oxo-9H-fluorene-1-carboxylate is represented by the formula C16 H12 O3 . This indicates that the compound consists of 16 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms .

Scientific Research Applications

Apoptosis Induction

Ethyl 9-oxo-9H-fluorene-1-carboxylate has been investigated as a potential apoptosis inducer. Apoptosis, or programmed cell death, plays a crucial role in maintaining tissue homeostasis and eliminating damaged cells. Researchers have explored the compound’s impact on cell viability and caspase activation pathways .

properties

IUPAC Name

ethyl 9-oxofluorene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-2-19-16(18)13-9-5-8-11-10-6-3-4-7-12(10)15(17)14(11)13/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPFIGJSLUEKJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1C(=O)C3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00561989
Record name Ethyl 9-oxo-9H-fluorene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 9-oxo-9H-fluorene-1-carboxylate

CAS RN

76118-81-5
Record name Ethyl 9-oxo-9H-fluorene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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